![molecular formula C18H18ClN5O B6218486 5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 577987-71-4](/img/no-structure.png)
5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Description
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These are important heterocyclic scaffolds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be influenced by the formation of either hydrogen bonds (HBs) or halogen bonds (XBs). For example, 2-Chloride and bromide derivatives favor HBs, promoting the formation of bent-shaped conformers .Chemical Reactions Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine' involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde to form a Schiff base, which is then reacted with guanidine nitrate to form the desired product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-methoxybenzaldehyde", "guanidine nitrate" ], "Reaction": [ "Step 1: React 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in ethanol to form a Schiff base.", "Step 2: Add guanidine nitrate to the reaction mixture and heat at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with cold ethanol and dry under vacuum to obtain the desired product." ] } | |
CAS RN |
577987-71-4 |
Molecular Formula |
C18H18ClN5O |
Molecular Weight |
355.8 |
Purity |
0 |
Origin of Product |
United States |
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